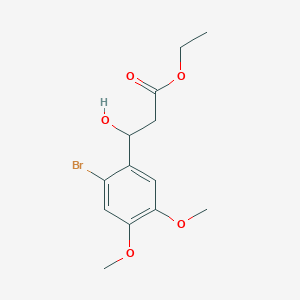
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes bromine, methoxy groups, and a hydroxypropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate typically involves the bromination of a precursor compound followed by esterification and hydroxylation reactions. One common method involves the use of 2-bromo-4,5-dimethoxybenzaldehyde as a starting material, which undergoes a series of reactions including bromination, esterification with ethyl alcohol, and subsequent hydroxylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile: Shares a similar bromine and methoxy substitution pattern but differs in the functional group attached to the phenyl ring.
1-(2-bromo-4,5-dimethoxyphenyl)acetone: Another compound with similar substitution but different in the carbonyl group attached to the phenyl ring.
Uniqueness
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxypropanoate moiety differentiates it from other similar compounds, providing unique properties and applications.
Eigenschaften
Molekularformel |
C13H17BrO5 |
|---|---|
Molekulargewicht |
333.17 g/mol |
IUPAC-Name |
ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H17BrO5/c1-4-19-13(16)7-10(15)8-5-11(17-2)12(18-3)6-9(8)14/h5-6,10,15H,4,7H2,1-3H3 |
InChI-Schlüssel |
CZAWBSQRQLIXAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1Br)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


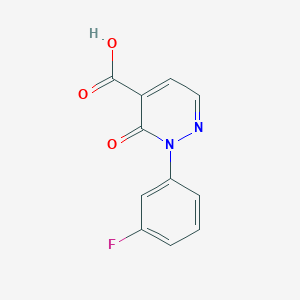
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13670793.png)

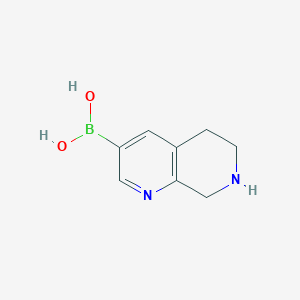
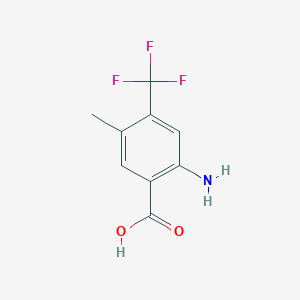
![(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13670836.png)

![2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B13670843.png)
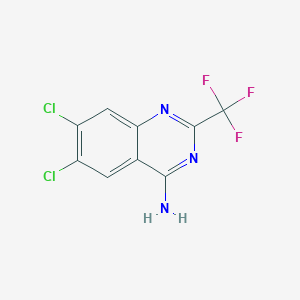

![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)
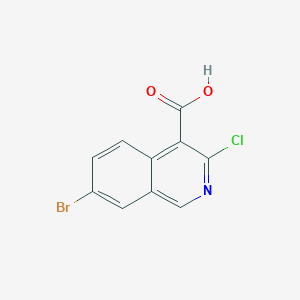
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)

